3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride
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Overview
Description
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic structure with an azabicyclohexane ring and a trifluoromethyl-substituted isoxazole ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form CHF2-substituted 3-azabicyclo[3.1.0]hexanes . This process is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols developed in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride has several scientific research applications, including:
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may lack the trifluoromethyl group or have different substituents on the isoxazole ring.
Trifluoromethyl-substituted isoxazoles: These compounds contain the trifluoromethyl group and isoxazole ring but do not have the azabicyclohexane structure.
Uniqueness
The uniqueness of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride lies in its combination of the azabicyclohexane ring and the trifluoromethyl-substituted isoxazole ring. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClF3N2O |
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Molecular Weight |
254.63 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)7-1-6(14-15-7)8-2-5(8)3-13-4-8;/h1,5,13H,2-4H2;1H |
InChI Key |
YGEKOGFWARKISK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=NOC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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